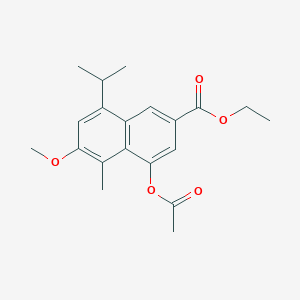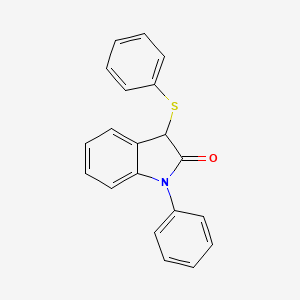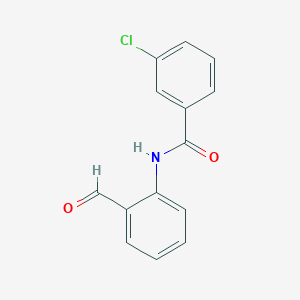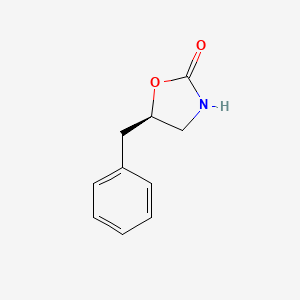
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- est un composé organosilicié de formule moléculaire C17H36OSi. Ce composé est caractérisé par la présence d'un groupe silane lié à un groupe 10-undécényloxy, qui confère des propriétés chimiques uniques. Il est utilisé dans diverses applications scientifiques et industrielles en raison de sa réactivité et de sa stabilité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- implique généralement la réaction du 10-undécén-1-ol avec du tert-butylchlorodiméthylsilane en présence d'une base telle que l'imidazole ou la pyridine. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du groupe silane. Le schéma réactionnel général est le suivant :
10-Undécén-1-ol+tert-Butylchlorodiméthylsilane→Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)-+HCl
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.
Réduction : Les réactions de réduction peuvent convertir le groupe silane en un groupe silanol.
Substitution : Le groupe silane peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de nouveaux composés organosiliciés.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe silane dans des conditions douces.
Principaux produits formés
Oxydation : Silanols et siloxanes.
Réduction : Silanols.
Substitution : Divers composés organosiliciés en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- présente un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme groupe protecteur pour les alcools.
Biologie : Employé dans la modification de biomolécules pour une meilleure stabilité et réactivité.
Médecine : Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme composant dans les dispositifs médicaux.
Industrie : Utilisé dans la production de revêtements, d'adhésifs et de produits d'étanchéité en raison de ses propriétés hydrophobes.
Mécanisme d'action
Le mécanisme d'action du Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- implique l'interaction du groupe silane avec diverses cibles moléculaires. Le groupe silane peut former des liaisons covalentes avec les groupes hydroxyle, conduisant à la formation de liaisons siloxane stables. Cette réactivité est exploitée dans diverses applications, telles que la modification de surface et la réticulation des polymères.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and cross-linking of polymers.
Comparaison Avec Des Composés Similaires
Composés similaires
Silane, (1,1-diméthyléthyl)diméthyl(tétratriacontyl)- : Structure similaire mais avec une chaîne alkyle plus longue.
Silane, (1,1-diméthyléthyl)diméthyl(nonadecyloxy)- : Structure similaire mais avec une longueur de chaîne alkyle différente.
Unicité
Le Silane, (1,1-diméthyléthyl)diméthyl(10-undécényloxy)- est unique en raison de sa longueur de chaîne alkyle spécifique et de la présence d'une liaison insaturée dans le groupe 10-undécényloxy. Cette insaturation confère une réactivité supplémentaire, le rendant approprié pour les applications nécessitant une réticulation et une polymérisation.
Propriétés
Numéro CAS |
145119-64-8 |
|---|---|
Formule moléculaire |
C17H36OSi |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-undec-10-enoxysilane |
InChI |
InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3 |
Clé InChI |
QIGNTAGMEZXSOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)

![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)


![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
